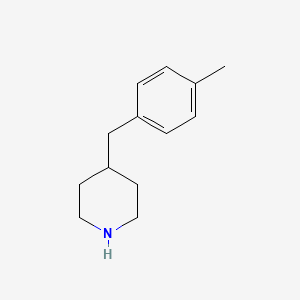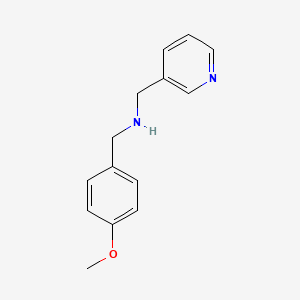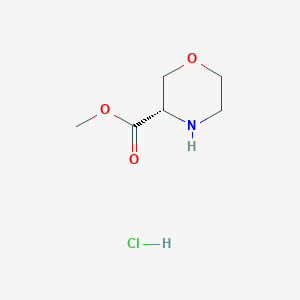
N-(3-Methoxyphenyl)glycine
概要
説明
N-(3-Methoxyphenyl)glycine is an organic compound with the molecular formula C9H11NO3 It is a derivative of glycine, where the hydrogen atom of the amino group is replaced by a 3-methoxyphenyl group
作用機序
Mode of Action
It’s worth noting that glycine, a component of this compound, is known to act as an inhibitory neurotransmitter in the central nervous system .
Biochemical Pathways
Glycine, a part of this compound, is involved in several biochemical pathways, including the synthesis of proteins and the regulation of neuronal activity .
Result of Action
Glycine, a component of this compound, is known to have various effects, including acting as a neurotransmitter and playing a role in protein synthesis .
生化学分析
Biochemical Properties
It is known that glycine, a component of this compound, plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . Glycine is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . The methoxyphenyl group in N-(3-Methoxyphenyl)glycine could potentially interact with enzymes, proteins, and other biomolecules, influencing their function and the nature of biochemical reactions they are involved in.
Cellular Effects
Glycine, a component of this compound, is known to have cytoprotective effects against cell death . It is expressed in multiple cell types and injury settings that lead to necrosis . The methoxyphenyl group could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Glycine, a component of this compound, is known to exert its anti-inflammatory effects through the modulation of the expression of nuclear factor kappa B (NF-κB) in many cells . The methoxyphenyl group could potentially interact with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that the effects of glycine, a component of this compound, can change over time. For example, glycine has been shown to have an increased production of single and double galactose-occupied glycoforms over time under glucose-starved fed-batch cultures .
Dosage Effects in Animal Models
It is known that certain lipophilic glycine derivatives demonstrate anticonvulsant activity in animal epilepsy models . The methoxyphenyl group could potentially influence the dosage effects of this compound.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. Glycine, a component of this compound, is known to be involved in various metabolic pathways. It is synthesized from serine, threonine, choline, and hydroxyproline via inter-organ metabolism involving primarily the liver and kidneys . The methoxyphenyl group could potentially interact with enzymes or cofactors in these pathways.
Transport and Distribution
It is known that glycine, a component of this compound, is transported by various transport systems and associated carrier proteins . The methoxyphenyl group could potentially influence the transport and distribution of this compound.
Subcellular Localization
It is known that γ-TMT1, a component of this compound, is found in the cytosol and γ-TMT3 is found to be localized both in cytosol and chloroplast . The methoxyphenyl group could potentially influence the subcellular localization of this compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Methoxyphenyl)glycine typically involves the reaction of 3-methoxyaniline with glyoxylic acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or water, and may require heating to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
化学反応の分析
Types of Reactions: N-(3-Methoxyphenyl)glycine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(3-Hydroxyphenyl)glycine.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products:
Oxidation: N-(3-Hydroxyphenyl)glycine
Reduction: N-(3-Methoxyphenyl)ethanol
Substitution: N-(3-Halophenyl)glycine
科学的研究の応用
N-(3-Methoxyphenyl)glycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying the interactions of glycine derivatives with biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
類似化合物との比較
- N-(4-Methoxyphenyl)glycine
- N-(3-Hydroxyphenyl)glycine
- N-(3-Methylphenyl)glycine
Comparison: N-(3-Methoxyphenyl)glycine is unique due to the presence of the methoxy group at the meta position, which can significantly influence its chemical reactivity and biological activity. Compared to N-(4-Methoxyphenyl)glycine, the meta-substituted compound may exhibit different binding affinities and selectivities for biological targets. The presence of the methoxy group also distinguishes it from N-(3-Hydroxyphenyl)glycine and N-(3-Methylphenyl)glycine, affecting its solubility and overall chemical properties.
特性
IUPAC Name |
2-(3-methoxyanilino)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-13-8-4-2-3-7(5-8)10-6-9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFZRKRPFROPDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40589748 | |
| Record name | N-(3-Methoxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85676-52-4 | |
| Record name | N-(3-Methoxyphenyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40589748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-o-Tolyl-[1,3,5]triazine-2,4-diamine](/img/structure/B3023079.png)





![8-Methoxy-5-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B3023090.png)




